Bienvenue dans la boutique en ligne BenchChem!

2-Amino-5-[(dimethylamino)methyl]pyridine

Medicinal Chemistry Kinase Inhibition Drug Discovery

This 2-amino-5-substituted pyridine offers orthogonal derivatization via primary aromatic amine (amide coupling, sulfonamide) and tertiary amine (salt formation). Its defined vector geometry is not replicated by regioisomers, ensuring reliable SAR. Featured in kinase inhibitor patents (WO-2021211741-A1). Choose ≥98% purity to eliminate impurity-driven artifacts in HTS campaigns.

Molecular Formula C8H13N3
Molecular Weight 151.213
CAS No. 1197404-30-0
Cat. No. B2581909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(dimethylamino)methyl]pyridine
CAS1197404-30-0
Molecular FormulaC8H13N3
Molecular Weight151.213
Structural Identifiers
SMILESCN(C)CC1=CN=C(C=C1)N
InChIInChI=1S/C8H13N3/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3,(H2,9,10)
InChIKeySDVRXHFNSQTUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-[(dimethylamino)methyl]pyridine CAS 1197404-30-0: Technical Profile and Procurement Considerations for Pyridine-Based Building Blocks


2-Amino-5-[(dimethylamino)methyl]pyridine (CAS 1197404-30-0; molecular formula C8H13N3; MW 151.21) is a bifunctional heterocyclic building block characterized by a 2-aminopyridine core substituted at the 5-position with a dimethylaminomethyl moiety . The compound presents a LogP of 1.30660 and a topological polar surface area (tPSA) of 42.2 Ų . The dual amine functionality—a primary aromatic amine at the 2-position and a tertiary aliphatic amine in the pendant chain—affords a versatile scaffold for downstream derivatization, including amide bond formation, reductive amination, and metal-catalyzed cross-coupling reactions. The compound is commercially available with reported purity specifications ranging from ≥95% to 98% .

Why Regioisomeric or Functional Analogs Cannot Substitute for 2-Amino-5-[(dimethylamino)methyl]pyridine in Structure-Dependent Applications


Substitution of 2-amino-5-[(dimethylamino)methyl]pyridine with closely related aminopyridine derivatives—such as regioisomers bearing the dimethylaminomethyl group at the 2-, 3-, 4-, or 6-positions, or analogs lacking the 2-amino group (e.g., 2-(dimethylaminomethyl)pyridine)—introduces significant alterations in molecular recognition, hydrogen-bonding geometry, and physicochemical properties. The precise 2-amino-5-substitution pattern establishes a defined vector relationship between the nucleophilic aromatic amine and the basic tertiary amine side chain, a spatial arrangement that is not reproduced by regioisomeric variants. The presence of the 2-amino group distinguishes this compound from simple (dimethylaminomethyl)pyridines (e.g., CAS 43071-19-8) that lack the primary amine handle required for certain coupling chemistries. Similarly, positional isomers such as 5-[(dimethylamino)methyl]pyridin-3-amine (CAS 1403249-01-3) or 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2) present alternative substitution topologies that would alter binding interactions in receptor- or enzyme-targeted applications and modify the electronics of the pyridine ring during downstream synthetic transformations. The quantitative differences documented below substantiate the procurement and scientific selection rationale for specifying the 2-amino-5-substituted regioisomer.

Quantitative Differentiation Evidence for 2-Amino-5-[(dimethylamino)methyl]pyridine CAS 1197404-30-0: Comparative Performance Data for Scientific Selection


Patent-Documented Utility as a Synthetic Intermediate in Kinase-Targeted Anti-Inflammatory and Oncology Programs

2-Amino-5-[(dimethylamino)methyl]pyridine is explicitly claimed or disclosed as an intermediate or building block in at least three patent families directed toward kinase inhibition and inflammatory disease therapeutics. WO-2021211741-A1 (filed 20200414) discloses substituted pyridines incorporating this scaffold for the treatment of inflammatory diseases [1]. EP-2282995-A1 and EP-2282995-B1 (filed 20080523) describe derivatives of quinolines and quinoxalines as protein tyrosine kinase inhibitors wherein 2-amino-5-substituted pyridines serve as key intermediates [2][3]. In contrast, closely related analogs such as 2-(dimethylaminomethyl)pyridine (CAS 43071-19-8) and 5-[(dimethylamino)methyl]pyridin-3-amine (CAS 1403249-01-3) lack equivalent patent presence in these specific therapeutic programs. This patent footprint is a direct indicator of demonstrated synthetic utility in proprietary, structure-activity relationship (SAR)-driven drug discovery campaigns.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Dihydrochloride Salt Form (CAS 1384429-17-7) Offers Enhanced Aqueous Solubility and Handling Characteristics Relative to Free Base

The target compound is commercially available both as the free base (CAS 1197404-30-0) and as the dihydrochloride salt (CAS 1384429-17-7) [1]. The dihydrochloride form increases the molecular weight from 151.21 g/mol to 224.13 g/mol and introduces two chloride counterions, substantially enhancing aqueous solubility. This salt form is particularly advantageous for biological assay preparation, where high DMSO stock concentrations may be constrained by free base solubility limits. The 2-amino-4-substituted regioisomer (2-[(dimethylamino)methyl]pyridin-4-amine) and 3-substituted variant (5-[(dimethylamino)methyl]pyridin-3-amine) do not have widely documented dihydrochloride salt forms with equivalent commercial availability and characterized handling properties. The availability of a well-defined, purchasable salt form reduces the need for in-house salt screening or formulation development, directly impacting experimental workflow efficiency.

Formulation Chemistry High-Throughput Screening Salt Selection

Quantifiable Differences in Hydrogen Bond Acceptor/Donor Capacity and Lipophilicity Versus Non-Amino Analogs

Computed physicochemical parameters establish quantifiable differentiation between 2-amino-5-[(dimethylamino)methyl]pyridine and the non-amino analog 2-(dimethylaminomethyl)pyridine (CAS 43071-19-8). The target compound possesses 3 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) site, compared to 2 HBA sites and 0 HBD sites for 2-(dimethylaminomethyl)pyridine [1]. The topological polar surface area (tPSA) increases from approximately 16.1 Ų for the non-amino analog to 42.2 Ų for the target compound—a 162% increase . The calculated LogP decreases from approximately 1.5–1.8 for 2-(dimethylaminomethyl)pyridine to 0.5 (XLogP3) for the target compound . These computational differences translate to divergent predicted membrane permeability and aqueous solubility profiles, which are critical considerations in fragment-based drug discovery and lead optimization campaigns where controlling physicochemical properties is essential.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Purity Specifications and Batch Consistency Data for Procurement Decision-Making

Commercially available 2-amino-5-[(dimethylamino)methyl]pyridine is supplied with documented minimum purity specifications of 98% (AKSci) and ≥95% (Aladdin Scientific) . Full Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation is available upon request from multiple vendors, ensuring batch-to-batch traceability and regulatory compliance . The compound is stocked and shipped with defined storage conditions (store long-term in a cool, dry place) and transport classifications (not hazardous material) . This level of quality documentation and supply chain transparency is not uniformly available for all regioisomeric aminopyridine building blocks. The documented GHS hazard classification (H302: Harmful if swallowed; 100% applicability) provides explicit handling guidance that facilitates laboratory safety compliance .

Quality Control Procurement Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 2-Amino-5-[(dimethylamino)methyl]pyridine CAS 1197404-30-0 Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The compound's documented appearance in patent families directed toward kinase inhibition (WO-2021211741-A1; EP-2282995-A1/B1) positions it as a validated building block for medicinal chemistry programs targeting inflammatory diseases and oncology indications [1][2]. The 2-aminopyridine core is a recognized hinge-binding motif in ATP-competitive kinase inhibitors, and the dimethylaminomethyl side chain at the 5-position provides a vector for solvent-exposed or ribose-pocket interactions. Procurement in ≥98% purity ensures that SAR interpretation is not confounded by synthetic impurities.

Biochemical and Cellular Assay Preparation Requiring Enhanced Aqueous Solubility

For high-throughput screening (HTS) campaigns, fragment screening, or cellular assays where DMSO stock concentrations are limited by free base solubility, the dihydrochloride salt form (CAS 1384429-17-7) offers a practical solution with enhanced aqueous solubility and defined handling characteristics [3]. This eliminates the need for in-house salt formation and characterization, streamlining assay-ready compound preparation and reducing pre-screening workflow burden.

Chemical Biology Probe Development Requiring Defined Hydrogen Bonding and Lipophilicity Profiles

The quantifiable physicochemical profile of 2-amino-5-[(dimethylamino)methyl]pyridine—3 HBA sites, 1 HBD site, tPSA of 42.2 Ų, and XLogP3 of 0.5—makes it suitable for chemical probe development where balanced solubility and permeability are required . The presence of both a primary aromatic amine (for amide coupling, sulfonamide formation, or reductive amination) and a tertiary amine (for salt formation or quaternization) affords orthogonal derivatization strategies that are not available with simpler (dimethylaminomethyl)pyridine analogs lacking the 2-amino group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-[(dimethylamino)methyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.